

Application Notes and Protocols for Immunofluorescence Staining after XL765 Treatment

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Compound of Interest

Compound Name: XL765

Cat. No.: B1193789

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of **XL765** (Voxtalisisib), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By visualizing changes in protein expression and localization, researchers can gain valuable insights into the mechanism of action of **XL765** and its impact on the PI3K/AKT/mTOR signaling pathway.

Introduction to XL765

XL765 is an orally bioavailable small molecule that targets all four isoforms of class I PI3K (p110 α , p110 β , p110 γ , and p110 δ) and mTOR, including both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition potently disrupts the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention.[6][7] **XL765** has been shown to inhibit the phosphorylation of downstream effectors such as AKT, ribosomal protein S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1), leading to cell growth inhibition and apoptosis in various tumor cell lines.[8][9][10]

Data Presentation: Effects of XL765 on the PI3K/mTOR Pathway

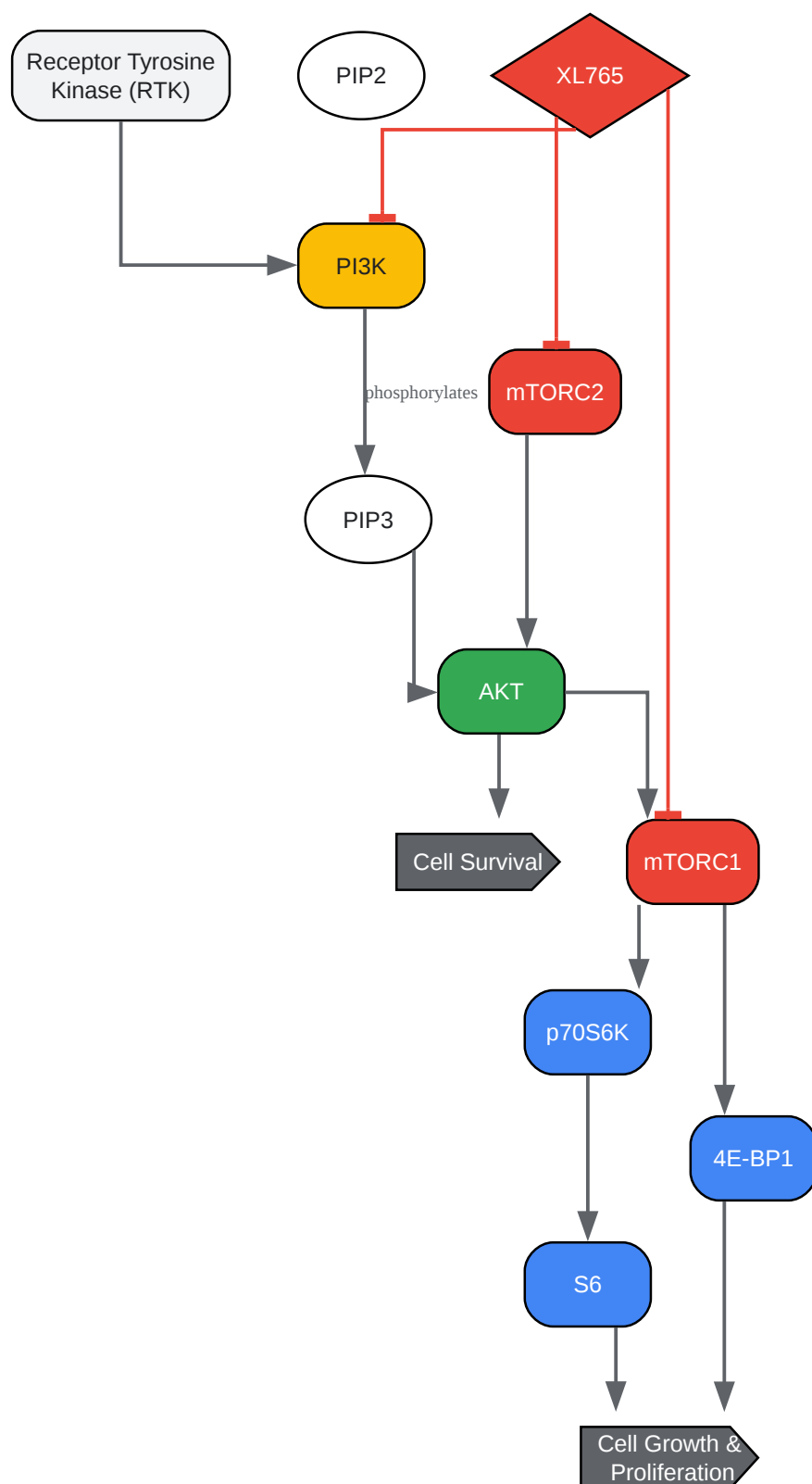
The following table summarizes the inhibitory concentrations (IC₅₀) of **XL765** against its primary targets and its effects on downstream signaling molecules in cellular assays. This data is crucial for designing experiments and interpreting the results of immunofluorescence staining.

Target/Process	Cell Line	IC50 (nM)	Effect	Reference
Kinase Activity				
PI3K α (p110 α)	-	39	Inhibition of kinase activity	[1][3]
PI3K β (p110 β)	-	113	Inhibition of kinase activity	[1][3]
PI3K γ (p110 γ)	-	9	Inhibition of kinase activity	[1][3]
PI3K δ (p110 δ)	-	43	Inhibition of kinase activity	[1][3]
mTOR	-	157	Inhibition of kinase activity	[1][3]
mTORC1	-	160	Inhibition of kinase activity	[3]
mTORC2	-	910	Inhibition of kinase activity	[3]
DNA-PK	-	150	Inhibition of kinase activity	[1][3]
Cellular Signaling				
PIP3 Production	PC-3	290	Inhibition of EGF-induced PIP3 production	[11]
MCF7	170	Inhibition of EGF-induced PIP3 production	[11]	
pAKT (Phospho-AKT)	PC-3	250	Inhibition of EGF-stimulated phosphorylation	[11]

pS6 (Phospho-S6)	PC-3	120	Inhibition of non-stimulated phosphorylation	[11]
Cell Proliferation				
MCF7	1070	Inhibition of proliferation (BrdU incorporation)		[11]
PC-3	1840	Inhibition of proliferation (BrdU incorporation)		[11]

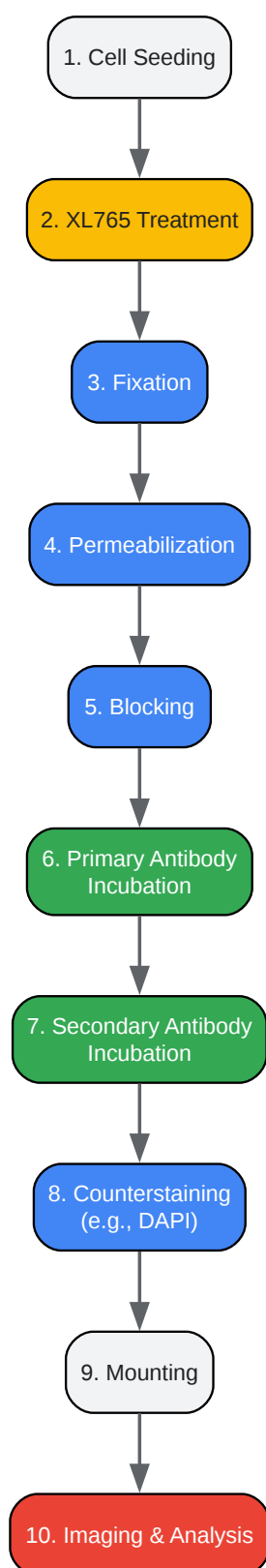
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of **XL765** and the experimental procedure, the following diagrams have been generated.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **XL765**.



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Caption: Experimental workflow for immunofluorescence staining after **XL765** treatment.

Experimental Protocols: Immunofluorescence Staining

This protocol provides a detailed methodology for performing immunofluorescence staining on adherent cells treated with **XL765**. Optimization may be required for specific cell lines, antibodies, and experimental conditions.

Materials and Reagents:

- Adherent cells cultured on sterile glass coverslips in a multi-well plate
- **XL765** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
- Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibodies: Specific antibodies targeting proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6 (Ser235/236), phospho-4EBP1 (Thr37/46)).
- Secondary Antibodies: Fluorophore-conjugated antibodies specific to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
- Antifade Mounting Medium
- Microscope slides and coverslips

Procedure:

- Cell Seeding:
 - Place sterile glass coverslips into the wells of a multi-well plate.
 - Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
 - Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-adhered.
- **XL765** Treatment:
 - Prepare the desired concentrations of **XL765** in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest **XL765** concentration.
 - Aspirate the old medium from the wells and replace it with the medium containing **XL765** or the vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
- Fixation:[12][13][14]
 - Gently aspirate the treatment medium and wash the cells twice with PBS.
 - Add 4% PFA in PBS to each well to cover the cells and incubate for 15-20 minutes at room temperature.
 - Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:[12][13][14]
 - Add the permeabilization solution (0.1-0.5% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
 - Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

- Blocking:[12][13]
 - Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:[12][13]
 - Dilute the primary antibody to its optimal concentration in the blocking buffer.
 - Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:[12][13]
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
 - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
 - Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
- Nuclear Counterstaining:[12]
 - Wash the cells three times with PBS for 5 minutes each in the dark.
 - Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark.
 - Wash the cells twice with PBS.
- Mounting:[12]
 - Carefully remove the coverslips from the wells using fine-tipped forceps.
 - Mount the coverslips onto microscope slides with a drop of antifade mounting medium, cell-side down.

- Gently press to remove any air bubbles and seal the edges of the coverslip with nail polish.
- Imaging and Analysis:
 - Store the slides at 4°C in the dark until imaging.
 - Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
 - Capture images and perform quantitative analysis of fluorescence intensity and protein localization as required.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ immunofluorescence staining to elucidate the cellular consequences of **XL765** treatment and further understand its therapeutic potential.

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